molecular formula C13H10N2O2 B1310380 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 24675-93-2

2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No. B1310380
CAS RN: 24675-93-2
M. Wt: 226.23 g/mol
InChI Key: WCRBATJQPYIJHF-UHFFFAOYSA-N
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Description

The compound 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic molecule that is part of a broader class of compounds known for their diverse chemical properties and potential applications in pharmaceuticals. The papers provided discuss various synthetic methods and analyses of related pyrido[1,4]oxazine derivatives, which are structurally similar to the compound .

Synthesis Analysis

The synthesis of pyrido[1,4]oxazine derivatives is often achieved through one-pot reactions, which are efficient and yield the products in excellent quantities. For instance, a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile has been described, featuring a Smiles rearrangement and subsequent cyclization . Another method involves the oxidative addition of iodine to N-alkyl-1,4-dihydropyridines in the presence of a nucleophile, leading to bicyclic heterocycles . These methods highlight the versatility and adaptability of synthetic approaches to access the pyrido[1,4]oxazine scaffold.

Molecular Structure Analysis

The molecular structure of pyrido[1,4]oxazine derivatives has been studied using various spectroscopic techniques and theoretical calculations. For example, the X-ray crystal structure of related compounds has been determined, revealing the quasi-planarity of the molecules and the importance of hydrogen bonding and donor groups for electronic communication . Theoretical studies, such as density functional theory (DFT) analysis, have been employed to investigate intramolecular hydrogen bonding interactions, providing insights into the electronic structure of these compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrido[1,4]oxazine derivatives is influenced by the presence of functional groups and the electronic nature of the substituents. The compounds can undergo nucleophilic aromatic substitution processes when reacted with difunctional nucleophiles . Additionally, the presence of electron-donor or electron-acceptor substituents can significantly affect the strength of intramolecular hydrogen bonding, which in turn influences the reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,4]oxazine derivatives are closely related to their molecular structure. The photophysical properties, such as absorption and excitation spectra, as well as fluorescence quantum yields, are dependent on the substituents in the phenyl ring . The electronic properties of these compounds, as determined by cyclic voltammetry and DFT analysis, suggest potential applications as organic semiconductors . The synthesis and spectral data of various derivatives have been reported, providing a comprehensive understanding of the properties of these heterocycles .

Scientific Research Applications

Chemical Synthesis and Structural Importance

2-Phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, as part of the broader family of oxazine compounds, is significant in synthetic organic chemistry. The literature review highlights the synthesis of 1,2-oxazines and related compounds, showcasing their importance as chiral synthons and their general reactions. The methodology of synthesizing 6H-1,2-oxazines is emphasized, demonstrating the structural relevance of oxazinium salts as electrophiles in synthesis processes (Sainsbury, 1991).

Role in Synthesis of Bioactive Heterocyclic Compounds

The compound's relevance extends to the synthesis of bioactive heterocyclic compounds. For instance, the review on 3-hydroxycoumarin chemistry outlines the synthesis and reactivity of compounds like pyrido[2,3-c]coumarin derivatives, among which the 2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one may be implicated (Yoda, 2020). Similarly, the study on arylmethylidenefuranones reveals the synthesis of a wide range of heterocyclic compounds including oxazines, underlining the versatility and broad application of the chemical structure in creating biologically active compounds (Kamneva, Anis’kova, & Egorova, 2018).

Biological Activities and Applications

The biological effects of compounds similar to salicylanilides, including 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, have been extensively studied. These compounds exhibit a wide range of biological activities, such as antibacterial, antituberculous, antimycotic, and analgesic activities, which can be modulated by structural changes. This underscores the potential therapeutic applications of these compounds in various fields (Waisser & Kubicová, 1993).

properties

IUPAC Name

2-phenyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-13-11(9-5-2-1-3-6-9)17-10-7-4-8-14-12(10)15-13/h1-8,11H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRBATJQPYIJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425093
Record name 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

CAS RN

24675-93-2
Record name 2-phenyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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